molecular formula C13H20ClNO2 B613224 (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride CAS No. 210917-86-5

(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride

Cat. No. B613224
M. Wt: 221,30*36,46 g/mole
InChI Key: WCFZNEINMPTYRU-UTONKHPSSA-N
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Description

“®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride” is a chemical compound that likely contains a benzylamine group . Benzylamine is an organic compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Chemical Reactions Analysis

Benzylamines, like the one present in “®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride”, can undergo various reactions. For instance, they can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with carbonyl compounds to form imines .

Safety And Hazards

Benzylamine, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and is harmful to aquatic life .

properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZNEINMPTYRU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718534
Record name Methyl N-benzyl-D-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride

CAS RN

210917-86-5
Record name Methyl N-benzyl-D-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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